molecular formula C15H13N5O2 B6045168 N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No. B6045168
M. Wt: 295.30 g/mol
InChI Key: ZOSFZTCLUSDWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, also known as MTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTB is a tetrazole-based compound with a benzamide moiety, and it is known to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to suppress the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has antitumor and anti-inflammatory effects, and it can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, there are also some limitations associated with the use of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in lab experiments. For example, the solubility of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in water is limited, which can make it difficult to administer in certain experiments. In addition, further studies are needed to determine the optimal dosage and administration route for N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

Future Directions

There are several future directions for the study of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the investigation of the molecular mechanism of action of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, which could provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide in humans, which could pave the way for its clinical use.

Synthesis Methods

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylhydrazine with ethyl 4-chloroacetoacetate to form 4-methoxyphenylhydrazine-1-carboxylate. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by the reaction with benzoyl chloride to form the final product, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide.

Scientific Research Applications

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibits antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-22-14-8-7-12(9-13(14)20-10-16-18-19-20)17-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSFZTCLUSDWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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